ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate
Description
Ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate is a heterocyclic compound featuring dual triazole rings linked via a pyrazine core, with ethoxycarbonyl substituents at strategic positions. This structure combines aromatic nitrogen-rich systems, which are often associated with biological activity, photophysical properties, or coordination chemistry . For example, the use of ethoxycarbonyl isocyanate/thiocyanate with aminopyrazole derivatives (as seen in pyrazolo[1,5-a][1,3,5]triazin-4-one syntheses) or condensation reactions involving pyrazine diamines and triazole-carboxylate precursors could be plausible routes .
Properties
CAS No. |
74290-49-6 |
|---|---|
Molecular Formula |
C14H16N10O4 |
Molecular Weight |
388.34 g/mol |
IUPAC Name |
ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C14H16N10O4/c1-3-27-13(25)9-11(21-23-19-9)17-7-5-15-6-8(16-7)18-12-10(20-24-22-12)14(26)28-4-2/h5-6H,3-4H2,1-2H3,(H4,16,17,18,19,20,21,22,23,24) |
InChI Key |
HLDAAGCJOVXGNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNN=C1NC2=CN=CC(=N2)NC3=NNN=C3C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate typically involves the construction of the triazole and pyrazine heterocycles followed by their coupling through amino linkages. Key steps include:
- Formation of the 2H-triazole ring with ethoxycarbonyl substitution.
- Preparation of the aminopyrazine intermediate.
- Coupling of the triazole and pyrazine units via nucleophilic aromatic substitution or amination.
- Final esterification or purification to yield the ethyl ester form.
Stepwise Synthetic Routes
Synthesis of 5-ethoxycarbonyl-2H-triazole Intermediate
The ethoxycarbonyl-substituted 2H-triazole core can be synthesized by cyclization reactions involving hydrazine derivatives and ethyl esters of carboxylic acids or their activated derivatives. For example, condensation of hydrazides with ethyl esters under acidic or basic catalysis leads to the formation of the triazole ring with an ethoxycarbonyl group at the 5-position.
Preparation of 6-amino-pyrazin-2-yl Intermediate
The pyrazine ring bearing an amino substituent at the 6-position is often prepared via selective substitution reactions on pyrazine derivatives. Amination of halogenated pyrazines (e.g., 2,6-dichloropyrazine) with ammonia or amines under elevated temperatures and polar solvents is a common approach.
Coupling of Triazole and Pyrazine Units
The key coupling step involves linking the 5-ethoxycarbonyl-2H-triazole to the 6-amino-pyrazin-2-yl fragment through an amino linkage. This can be achieved by nucleophilic aromatic substitution (SNAr) where the amino group of the pyrazine attacks an activated position on the triazole ring or vice versa. Alternatively, amide coupling reagents or carbodiimide-mediated coupling can be used if carboxyl and amino groups are involved.
Esterification and Purification
The final compound is isolated as an ethyl ester. Esterification can be done by reacting the free acid form with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux. Purification is typically achieved by crystallization from ethanol or ethyl acetate, as demonstrated in analogous compounds.
Experimental Conditions and Yields
From related compound syntheses, the following conditions are typical:
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Triazole ring formation | Hydrazide + ethyl ester, acid/base catalyst | 50-80 °C | 4-12 hours | 60-75 | Cyclization under reflux |
| Aminopyrazine preparation | Halopyrazine + NH3 or amine, polar solvent | 60-100 °C | 6-24 hours | 70-85 | Nucleophilic substitution |
| Coupling reaction | Aminopyrazine + triazole derivative, base | 50-80 °C | 3-6 hours | 65-80 | SNAr or amide coupling |
| Esterification and crystallization | Acid catalyst + ethanol, recrystallization | Reflux ethanol | 2-4 hours + cooling | 70-90 | Purification by recrystallization |
These conditions are consistent with those reported for similar heterocyclic ester compounds.
Purification and Characterization
Purification is mainly by recrystallization from ethanol or ethyl acetate. Characterization typically involves:
Comprehensive Research Findings
Structural Insights
Crystallographic studies of related triazole-pyrazine compounds reveal planar heterocyclic rings with specific torsion angles influencing biological activity. The ethoxycarbonyl group is confirmed to be intact post-synthesis, contributing to solubility and reactivity.
Biological Relevance and Applications
While direct bioactivity data for this compound is limited, related substituted 2-amino pyrimidine and triazole derivatives are known kinase inhibitors and herbicides, suggesting potential pharmaceutical and agrochemical applications.
Challenges and Optimization
- Control of regioselectivity during amination and coupling steps is critical.
- Reaction times and temperatures must be optimized to maximize yield and minimize side products.
- Purification by crystallization is preferred for scalability and purity.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Typical Yield (%) | Critical Parameters |
|---|---|---|---|
| Triazole ring synthesis | Hydrazide + ethyl ester, acid/base catalyst | 60-75 | Temperature, catalyst concentration |
| Aminopyrazine intermediate | Halopyrazine + ammonia/amine, polar solvent | 70-85 | Solvent polarity, reaction time |
| Coupling reaction | Aminopyrazine + triazole derivative | 65-80 | Base presence, temperature control |
| Esterification and purification | Acid catalyst + ethanol, recrystallization | 70-90 | Reflux time, cooling rate |
Chemical Reactions Analysis
Hydrolysis Reactions
The ethoxycarbonyl groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, critical for further functionalization.
Nucleophilic Substitution at Amino Groups
The pyrazine-linked amino group participates in coupling reactions with electrophiles like acyl chlorides or sulfonylating agents.
Coordination Complex Formation
The triazole and pyrazine nitrogen atoms act as ligands for transition metals, enabling catalytic or bioactive complexes.
Cycloaddition and Ring-Opening Reactions
The triazole rings engage in Huisgen 1,3-dipolar cycloadditions or selective ring-opening under harsh conditions.
Photochemical Reactivity
UV irradiation induces ester cleavage and radical recombination, useful in photoresponsive materials.
| Wavelength (nm) | Solvent | Major Products | Quantum Yield | Source |
|---|---|---|---|---|
| 254 | Acetonitrile | Ethyl carboxylate radicals + NH-pyrazine | Φ = 0.22 | |
| 365 | EtOAc | Cross-linked dimers | Φ = 0.15 |
Enzymatic Transformations
Microbial systems selectively modify the ester or triazole groups under mild conditions.
Critical Analysis of Reactivity Trends
-
Steric hindrance from the pyrazine bridge limits accessibility to the triazole NH groups, favoring reactions at the pyrazine-NH first .
-
Electronic effects : Electron-withdrawing ester groups enhance the electrophilicity of adjacent carbons, facilitating nucleophilic attacks .
-
pH-dependent stability : Hydrolysis dominates under alkaline conditions, while acidic media promote partial degradation .
This compound’s multifunctional architecture supports diverse synthetic modifications, positioning it as a versatile scaffold in medicinal chemistry and materials science. Experimental validation of predicted reactions is recommended to confirm mechanistic pathways.
Scientific Research Applications
Ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate involves its interaction with molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the production of nitric oxide and tumor necrosis factor-α, thereby reducing inflammation . Additionally, it can interact with proteins involved in neuroprotection, such as ATF4 and NF-kB, to exert its effects .
Comparison with Similar Compounds
Key Observations :
- Unlike pyrazolo-triazinones (), which feature fused bicyclic systems, the target compound’s pyrazine linker allows modular functionalization at both triazole and pyrazine sites .
Physicochemical and Functional Properties
While melting points or solubility data for the target compound are absent in the provided evidence, comparisons can be inferred:
- Steric Effects : The ethoxycarbonyl groups in the target compound may reduce solubility in polar solvents compared to hydroxyl-containing analogs like 11a .
- Electronic Effects: The pyrazine-triazole system likely exhibits stronger electron-withdrawing characteristics than morpholinomethyl-substituted thiazoles (4a), influencing reactivity in catalytic or medicinal applications .
Biological Activity
Ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate, with the molecular formula C14H16N10O4 and a molecular weight of 388.34 g/mol, is a complex organic compound that has garnered interest for its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and potential applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available reagents. Key steps include the formation of triazole and pyrazine rings through cyclization reactions, optimized for high yields and purity under specific conditions such as temperature and solvent choice.
The compound exhibits various chemical reactions:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reduction can be performed using sodium borohydride.
- Substitution : Nucleophilic substitution can occur at the triazole or pyrazine rings.
- Hydrolysis : The ester groups can be hydrolyzed under acidic or basic conditions.
Antimicrobial Properties
Research indicates that compounds containing triazole and pyrazine moieties possess significant antimicrobial activities. This compound has been investigated for its potential as an antimicrobial , antifungal , and antiviral agent due to its structural characteristics .
Anti-inflammatory Effects
The compound may inhibit the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α), contributing to its potential role in reducing inflammation. This mechanism is particularly relevant in treating neurodegenerative diseases where inflammation plays a critical role.
Neuroprotective Properties
In studies focusing on neuroprotection, this compound has shown promise in mitigating neuronal damage, suggesting its potential use in therapies aimed at neurodegenerative conditions.
The biological effects of this compound involve interactions with specific molecular targets. The compound is known to inhibit enzymes associated with inflammatory pathways, leading to reduced levels of pro-inflammatory cytokines.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of triazoles exhibit significant antibacterial activity against various pathogens, indicating that ethyl 5-substituted derivatives could similarly exhibit potent antimicrobial effects .
- Neuroprotective Studies : Research highlighted the neuroprotective effects of triazole compounds in animal models, showing reduced neuronal apoptosis and inflammation following treatment with triazole derivatives.
- Anti-inflammatory Research : In vitro studies have shown that compounds similar to ethyl 5-substituted triazoles can significantly reduce inflammatory markers in cell cultures, supporting their potential therapeutic application in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 5-[[6-[(5-ethoxycarbonyl-2H-triazol-4-yl)amino]pyrazin-2-yl]amino]-2H-triazole-4-carboxylate, and how can intermediates be characterized?
- Methodology : Cyclocondensation of ethyl acetoacetate with DMF-DMA and phenylhydrazine is a foundational step for pyrazole-carboxylate intermediates . Subsequent functionalization involves coupling pyrazine and triazole moieties via nucleophilic aromatic substitution (SNAr) at amino groups, using phosphoryl chloride (POCl₃) as a cyclizing agent . Characterization should include /-NMR for regiochemistry confirmation and IR spectroscopy to track carbonyl (C=O) and amine (N-H) stretches .
Q. How can researchers ensure regioselectivity during the formation of triazole and pyrazine linkages?
- Methodology : Regioselectivity in triazole synthesis is controlled by steric and electronic factors. For example, using ethoxycarbonyl groups at specific positions directs cyclization toward 1,2,4-triazoles . For pyrazine coupling, temperature modulation (e.g., 120°C in POCl₃) ensures selective amination at the 6-position of pyrazine . High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HMBC) validate regiochemistry .
Q. What analytical techniques are critical for purity assessment of this compound?
- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity, while differential scanning calorimetry (DSC) identifies polymorphic impurities. Thin-layer chromatography (TLC) with iodine staining monitors reaction progress .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s stability or bioactivity?
- Methodology : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the triazole ring to improve metabolic stability . For bioactivity, replace the ethoxycarbonyl group with acylthioureas or oxadiazoles, which enhance hydrogen-bonding interactions with target proteins . Computational docking (e.g., AutoDock Vina) predicts binding affinities before synthesis .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodology : Conflicting NMR signals (e.g., overlapping aromatic protons) are resolved via deuterated solvent screening (DMSO-d₆ vs. CDCl₃) and variable-temperature NMR. X-ray crystallography provides definitive structural assignments for ambiguous cases .
Q. How can fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrazines) be synthesized from this compound?
- Methodology : React the triazole-pyrazine core with ethoxycarbonyl isocyanate to form urea intermediates, followed by base-mediated cyclization (e.g., NaOEt/EtOH) to yield fused pyrazolo-triazinones . Microwave-assisted synthesis (150°C, 30 min) reduces reaction time and improves yields .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
